molecular formula C10H18N2O3 B077180 Dethiobiotin CAS No. 12022-42-3

Dethiobiotin

Cat. No. B077180
CAS RN: 12022-42-3
M. Wt: 214.26 g/mol
InChI Key: AUTOLBMXDDTRRT-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dethiobiotin, also known as 2-amino-3-ketobutyrate coenzyme A ligase (AKB), is a small molecule that is involved in various biochemical and physiological processes. It is a derivative of biotin and is synthesized through a complex process. Dethiobiotin has been extensively studied due to its potential applications in scientific research, particularly in the field of biochemistry.

Scientific Research Applications

Biosynthesis Studies in Microorganisms

Research has shown that dethiobiotin synthesis from 7,8-diaminopelargonic acid occurs in cell-free extracts of Escherichia coli bioA mutants. This study, conducted by Eisenberg and Krell (1969), highlights the biochemical pathway and requirements for dethiobiotin synthesis, including the necessity of bicarbonate, ATP, and Mg2+ (Eisenberg & Krell, 1969).

Structural Analysis and Crystallization

Dethiobiotin synthetase, a key enzyme in biotin biosynthesis, has been successfully cloned, over-expressed, and crystallized for structural analysis in Escherichia coli, as studied by Alexeev et al. (1994). This structural characterization aids in understanding the enzyme's function and potential applications in targeted drug development (Alexeev et al., 1994).

Comparative Structural Characterization

Porebski et al. (2012) conducted a study on Helicobacter pylori dethiobiotin synthetase, revealing significant structural differences compared to other bacterial DTBS orthologs. This information is crucial for designing species-specific inhibitors, particularly for targeting H. pylori in antimicrobial therapy (Porebski et al., 2012).

Biotin Synthetase Inhibitors as Herbicides

Research on dethiobiotin synthetase (DTBS) inhibitors, particularly their potential as herbicides, has been explored by Rendina et al. (1999). Their study focuses on designing inhibitors based on mechanistic and structural knowledge of DTBS, highlighting the enzyme's role in biotin biosynthesis and its potential application in developing new herbicides (Rendina et al., 1999).

Nucleotide Triphosphate Promiscuity

Salaemae et al. (2015) discovered the broad nucleotide specificity of Mycobacterium tuberculosis dethiobiotin synthetase (MtDTBS), which can utilize various nucleotide triphosphates. This finding is significant for understanding the enzyme's role in bacterial pathogenesis and its potential as a target for developing new antibacterials (Salaemae et al., 2015).

properties

IUPAC Name

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTOLBMXDDTRRT-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876136
Record name Desthiobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid

CAS RN

533-48-2, 636-20-4
Record name Desthiobiotin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=533-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desthiobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desthiobiotin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dethiobiotin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desthiobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESTHIOBIOTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DESTHIOBIOTIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157 °C
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dethiobiotin
Reactant of Route 2
Dethiobiotin
Reactant of Route 3
Reactant of Route 3
Dethiobiotin
Reactant of Route 4
Reactant of Route 4
Dethiobiotin
Reactant of Route 5
Reactant of Route 5
Dethiobiotin
Reactant of Route 6
Dethiobiotin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.